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Compound of Interest

4-Chloro-6-methoxy-2-
Compound Name:
methylquinoline

Cat. No.: B1597386

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-6-methoxy-2-
methylquinoline, a pivotal intermediate in synthetic and medicinal chemistry. We will delve
into its chemical properties, synthesis, reactivity, and applications, with a focus on the
underlying principles that govern its behavior and utility.

Introduction: A Versatile Quinoline Scaffold

4-Chloro-6-methoxy-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic
scaffold that forms the core of numerous biologically active compounds. Its strategic
functionalization—a reactive chlorine atom at the 4-position, an electron-donating methoxy
group at the 6-position, and a methyl group at the 2-position—makes it an exceptionally
valuable building block. The chlorine atom, in particular, serves as a versatile synthetic handle
for introducing diverse functionalities through nucleophilic substitution, enabling the
construction of extensive compound libraries.

This intermediate is prominently featured in the synthesis of targeted therapies, especially
inhibitors of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often
dysregulated in cancer.[1] Its utility also extends to the development of agents for treating
infectious diseases, such as tuberculosis.[2][3]
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Core Chemical and Physical Properties

The fundamental properties of 4-chloro-6-methoxy-2-methylquinoline are summarized

below. These data are essential for planning reactions, purification, and storage.

Property Value Source(s)
CAS Number 50593-73-2 [4]
Molecular Formula C11H10CINO [4115][6]
Molecular Weight 207.66 g/mol [6]
Appearance Solid
Boiling Point 308.8 °C at 760 mmHg [5]1[6]
Flash Point 140.6 °C [5]
Density 1.228 g/cm3 [5]
LogP 3.205 [5]
4-chloro-6-methoxy-2-
IUPAC Name o [4]
methylquinoline
CC1=CC(=C2C=C(C=CC2=N1
SMILES [4]
)JOC)CI
WABDZSKKLDCIRM-
InChiKey [4]
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Synthesis: A Stepwise Approach to the Quinoline

Core

The most common and efficient synthesis of 4-chloro-6-methoxy-2-methylquinoline is a

multi-step process starting from readily available 4-methoxyaniline.[1][7] The strategy involves

first constructing the quinolin-4-ol ring system, followed by a chlorination step to install the

reactive handle.

Synthetic Pathway Overview
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The synthesis can be logically divided into two primary stages:

e Cyclization: Formation of the 6-methoxy-2-methylquinolin-4-ol intermediate via the Combes
quinoline synthesis.

e Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group using a suitable
chlorinating agent.
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Step 1: Combes Cyclization
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4-Chloro-6-methoxy-2-methylquinoline

Click to download full resolution via product page

Caption: Synthetic route to 4-chloro-6-methoxy-2-methylquinoline.
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Mechanism Deep Dive

Step 1: Combes Quinoline Synthesis The Combes synthesis is an acid-catalyzed reaction
between an aniline and a -diketone.[8][9] The mechanism proceeds through several key
stages:[10][11]

o Condensation: The reaction begins with the nucleophilic attack of the aniline nitrogen on one
of the carbonyl carbons of ethyl acetoacetate, followed by dehydration to form an enamine
intermediate.

¢ Cyclization: Under strong acid catalysis (e.g., H2SOa4 or PPA), the enamine undergoes
intramolecular electrophilic aromatic substitution. The protonated ketone carbonyl activates
the cyclization, which is the rate-determining step.[8][10]

» Dehydration: A final dehydration step aromatizes the newly formed heterocyclic ring, yielding
the stable quinolin-4-ol product.

Step 2: Chlorination The conversion of the 4-hydroxyquinoline (which exists predominantly in
its keto-tautomer form, quinolin-4-one) to the 4-chloro derivative is typically achieved using
phosphorus oxychloride (POCIs).[7][12] Often, a catalytic amount of N,N-dimethylformamide
(DMF) is added. This combination forms a Vilsmeier-Haack type reagent ([(CHs)2N=CHCI]*
PO2Cl27), which is a more potent electrophile.[13] The hydroxyl group of the quinolinone
attacks this reagent, leading to the formation of a good leaving group, which is subsequently
displaced by a chloride ion to yield the final product.

Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be
conducted by trained professionals with appropriate safety measures.

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol[12]

» To a reaction vessel, add 4-methoxyaniline (e.g., 32.9 mmol), ethyl acetoacetate (e.g., 14.0
mL), and polyphosphoric acid (e.g., 16.0 g).

 Stir the mixture and heat to 170°C. Maintain this temperature for 1 hour, monitoring the
reaction by Thin Layer Chromatography (TLC).
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» After completion, cool the reaction mixture and carefully pour it into ice water with stirring.
 Stir the resulting suspension for 1 hour to ensure complete precipitation.

o Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the yellow
solid intermediate. A typical yield is around 45%.[12]

Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline[12]

e Suspend the dried 6-methoxy-2-methylquinolin-4-ol (e.g., 5.4 mmol) in phosphorus
oxychloride (POCls, e.g., 36.2 mL).

e Add a catalytic amount of N,N-Dimethylformamide (DMF, e.g., 2 drops) to the stirred
suspension.

e Heat the mixture to 110°C and maintain for 2 hours.

 After the reaction is complete, cool the solution and concentrate it under reduced pressure to
remove excess POCIs.

o Carefully quench the residue by adding it to crushed ice. Neutralize the mixture with a
saturated sodium bicarbonate (NaHCOs3) solution at 0°C.

« Stir the suspension for 1 hour. Collect the solid product by filtration, wash with water, and dry.
This procedure can achieve a high yield, often around 85%.[1][12]

Reactivity and Synthetic Utility

The reactivity of 4-chloro-6-methoxy-2-methylquinoline is dominated by the C4-chloro
substituent, which is activated towards nucleophilic aromatic substitution (SNAr).

Caption: Primary sites of reactivity on the quinoline scaffold.

o Nucleophilic Aromatic Substitution (SNAr) at C4: The electron-withdrawing nitrogen atom in
the quinoline ring activates the C4 position, making the chlorine atom an excellent leaving
group. This allows for the straightforward introduction of a wide range of nucleophiles,
including amines, thiols, and alkoxides, to generate diverse libraries of 4-substituted
quinolines. This reaction is the cornerstone of its utility as a synthetic intermediate.
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» Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo
electrophilic substitution. The powerful activating effect of the C6-methoxy group directs
incoming electrophiles primarily to the C5 and C7 positions. For example, nitration of the
precursor 6-methoxy-2-methylquinolin-4-ol has been shown to occur at the C3 position.[1]
[12]

o Vilsmeier-Haack Reaction: Under Vilsmeier-Haack conditions, reactions can occur at other
positions. For instance, treatment of related 4-hydroxyquinaldines can result in formylation at
the C3 position and modification of the C2-methyl group.[14]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized
compound.

Technique Characteristic Data Source(s)

(400 MHz, CDCls) & (ppm):
8.05 (d, 1H), 7.66 (dd, 1H),
7.48 (d, 1H), 3.99 (s, 3H, -
OCHs), 2.64 (s, 3H, -CHs).
1H NMR ] } [1][12]
(Note: Data is for the 3-nitro
derivative, but positions and
multiplicities for core protons

are illustrative)

ESI-MS m/z: 207.0 (M+), 209.0
(M+2, ~33% intensity due to
Mass Spec. (MS) 37Cl isotope). GC-MS [41[12]
fragments at m/z 192 (loss of
CHs), 164 (loss of Cl and CHs).

Characteristic peaks for
IR (KBN) aromatic C=C and C=N
r
stretching, C-O ether

stretching, and C-Cl stretching.
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Safety and Handling

4-Chloro-6-methoxy-2-methylquinoline is a hazardous substance and must be handled with
appropriate precautions.[4]

e GHS Hazard Classification:

[¢]

H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[4]

[¢]

H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[4]

o

H318: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1).[4]

o

H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure,
Category 3).[4]

¢ Recommended Handling Procedures:[15][16][17]

o Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

o Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat,
and chemical-resistant gloves (e.g., nitrile).

o Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and
aerosols. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store
locked up.[15][16]

o First Aid Measures:[15][16]

o If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce
vomiting.

o In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and immediately call a poison center or
doctor.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1597386?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxy-2-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxy-2-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxy-2-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxy-2-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxy-2-methylquinoline
https://www.tcichemicals.com/BE/en/sds/C2928_EU_6N.pdf
https://www.guidechem.com/msds/64951-58-2.html
https://www.echemi.com/sds/4-chloro-6-fluoro-2-methylquinoline-pd180810105755.html
https://www.tcichemicals.com/BE/en/sds/C2928_EU_6N.pdf
https://www.guidechem.com/msds/64951-58-2.html
https://www.tcichemicals.com/BE/en/sds/C2928_EU_6N.pdf
https://www.guidechem.com/msds/64951-58-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

o In Case of Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek
medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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